An In-depth Technical Guide to Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
An In-depth Technical Guide to Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
Abstract
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate is a versatile bicyclic β-keto ester that serves as a pivotal intermediate in modern organic synthesis. Its unique structural framework, featuring a reactive ketone, an ester, and an acidic α-hydrogen, makes it a valuable building block for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic characterization, and reactivity. It is intended for researchers, chemists, and drug development professionals who wish to leverage this compound's potential in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science.
Core Molecular Profile and Physicochemical Properties
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate, also known as 2-carbomethoxy-1-indanone, is a crystalline solid at room temperature.[1][2] The molecule's core is an indanone system, a fused ring structure composed of a benzene ring and a cyclopentanone ring. The critical functional group arrangement is the β-keto ester moiety, where a ketone is located at the β-position relative to the ester group. This arrangement is the primary determinant of its chemical behavior.[3]
Molecular Structure
The structural representation below highlights the key features of the molecule.
Caption: Workflow of the Dieckmann Condensation for synthesis.
Experimental Protocol: Synthesis
The following protocol is adapted from established literature procedures for the synthesis via Dieckmann condensation. [4][5] Materials:
-
Methyl 2-[3-(methoxy)-3-oxopropyl]benzoate (1 equivalent)
-
Sodium hydride (NaH), 60% dispersion in oil (3 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
5 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: Under an inert argon atmosphere, dissolve methyl 2-[3-(methoxy)-3-oxopropyl]benzoate in anhydrous THF in a round-bottom flask equipped with a reflux condenser.
-
Base Addition: With vigorous stirring, carefully and slowly add the sodium hydride dispersion to the solution. Causality Note: Slow addition is critical to control the exothermic reaction and hydrogen gas evolution.
-
Cyclization: Gently heat the reaction mixture to reflux. The reaction progress can be monitored by the formation of a thick paste, indicating the precipitation of the sodium enolate salt. Maintain reflux for approximately 1-2 hours. [4][5]4. Quenching: Cool the reaction mixture to room temperature. Cautiously quench the reaction by the dropwise addition of water to destroy any unreacted sodium hydride.
-
Acidification & Extraction: Acidify the mixture with 5 M HCl until the solution is acidic (pH ~2). Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (perform at least two extractions). [4][5]6. Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product as an oil. [5]7. Purification: Purify the crude oil using silica gel column chromatography, typically with a gradient of ethyl acetate in pentane or hexane, to afford the pure methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate, which often solidifies upon standing. [4][5]
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of β-keto esters. These compounds can exist in equilibrium between their keto and enol tautomers, a phenomenon that is readily studied by NMR and IR spectroscopy. [3]The acidic α-hydrogen facilitates the formation of the enol, which is stabilized by conjugation and potential intramolecular hydrogen bonding. [3]
Summary of Spectroscopic Data
| Technique | Key Observations and Interpretations |
| ¹H NMR | (400 MHz, CDCl₃) δ (ppm): 7.79 (d, 1H), 7.63 (t, 1H), 7.50 (d, 1H), 7.42 (t, 1H) [Aromatic protons]; 3.80 (s, 3H) [Ester methyl group, -OCH₃]; 3.75-3.40 (m, 3H) [Protons on the five-membered ring, -CH- and -CH₂-]. [4][5] |
| ¹³C NMR | Expected signals include those for aromatic carbons, two distinct carbonyl carbons (ketone and ester), the ester methoxy carbon, and the aliphatic carbons of the cyclopentanone ring. This technique is invaluable for confirming the carbon skeleton. [3][6] |
| IR Spectroscopy | Characteristic strong absorption bands are expected for the C=O stretching of the ketone and the ester functional groups. The exact frequencies can help distinguish the keto and enol forms if both are present. [3] |
| Mass Spec (GC-MS) | The molecular ion peak [M]⁺ is expected at m/z = 190. Fragmentation patterns are typically dominated by cleavages alpha to the carbonyl groups and McLafferty rearrangements. [6][7][8] |
Protocol: Spectroscopic Sample Preparation and Analysis
This protocol provides a self-validating system for routine characterization.
Objective: To acquire high-quality NMR and IR spectra for structural verification and purity assessment.
A. NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the purified solid and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Instrument Setup: Place the tube in the spectrometer. The instrument should be locked onto the deuterium signal of the solvent and properly shimmed to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For ¹H, a sufficient number of scans should be averaged to achieve a good signal-to-noise ratio. For ¹³C, a proton-decoupled experiment like BB (broadband) or DEPT is standard.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals to determine proton ratios. Compare chemical shifts to literature values. [3] B. IR Spectroscopy Protocol
-
Sample Preparation (Solid): If using an ATR (Attenuated Total Reflectance) accessory, place a small amount of the solid powder directly on the crystal. Alternatively, prepare a KBr pellet by grinding a small amount of sample with dry KBr and pressing it into a transparent disk.
-
Instrument Setup: Ensure the spectrometer is purged with dry air or nitrogen to minimize atmospheric CO₂ and H₂O interference.
-
Data Acquisition: Perform a background scan (with an empty ATR crystal or a pure KBr pellet). Then, place the sample and acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve signal quality.
-
Data Analysis: The final spectrum will be automatically ratioed against the background. Identify and label the characteristic absorption bands for the carbonyl groups and other key functionalities. [3]
Chemical Reactivity and Synthetic Utility
The synthetic value of methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate stems from the reactivity of its multiple functional groups. The interplay between the ketone, ester, and the activated α-carbon allows for a diverse range of chemical transformations.
Caption: Key reactivity pathways of the title compound.
-
Reactivity at the α-Carbon: The proton at the C-2 position is acidic due to the electron-withdrawing effect of both adjacent carbonyl groups. This allows for easy deprotonation with a suitable base to form a stabilized enolate. This enolate is a potent nucleophile and can readily undergo alkylation reactions, for instance, with alkyl halides like iodomethane to introduce substituents at the C-2 position. [9]
-
Ester Hydrolysis and Decarboxylation: The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding β-keto acid, 1-oxo-2,3-dihydro-1H-indene-2-carboxylic acid. β-keto acids are known to be thermally unstable and can undergo facile decarboxylation (loss of CO₂) upon heating to produce 1-indanone. [10]This two-step sequence is a common synthetic strategy for accessing substituted indanones.
-
Ketone Modifications: The ketone carbonyl is susceptible to nucleophilic attack. It can be selectively reduced using hydride reagents like sodium borohydride (NaBH₄) to form the corresponding secondary alcohol.
-
Applications in Drug Discovery: The indanone scaffold is a privileged structure in medicinal chemistry. Derivatives of this compound are explored as potential drug candidates. [1]For example, a related intermediate, (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate, is a key component in the synthesis of the insecticide (S)-indoxacarb, highlighting the industrial relevance of this chemical class. [11]
Safety and Handling
As with any chemical reagent, proper handling is paramount to ensure laboratory safety.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [12][13]* GHS Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). [12]* Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Keep the container tightly sealed and store in a dry, well-ventilated place under an inert atmosphere. [12]
Conclusion
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate is a foundational building block in organic synthesis. Its properties are dominated by the β-keto ester functionality, which enables a rich and predictable reactivity profile. A thorough understanding of its synthesis via the Dieckmann condensation, its distinct spectroscopic signatures, and its key chemical transformations allows researchers to effectively utilize this compound for the construction of more complex and functionally diverse molecules, with significant applications in the development of pharmaceuticals and advanced materials.
References
- Benchchem. Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters.
- ChemShuttle.
- Abcam.
- PubChem.
- ChemicalBook.
- Sigma-Aldrich.
- ChemicalBook. CYTOCHALASIN B | 14930-96-2.
- Sigma-Aldrich. Cytochalasin B ≥ 98 HPLC, powder 14930-96-2.
- MDPI. Spectroscopic and Physicochemical Analysis of Bioactive Cobalt(II) β-Diketo Ester Complexes: Insights into DNA and BSA Binding Mechanisms.
- ChemicalBook. 2,3-dihydro-2-methyl-1-oxo-1H-indene-2-carboxylic acid methyl ester synthesis.
- ChemicalBook.
- CymitQuimica. CAS 14930-96-2: Cytochalasin B.
-
The Good Scents Company. cytochalasin B (7S,13E,16R,20R,21E)-7,20-dihydroxy-16-methyl-10-phenyl-24-oxoc[7]ytochalasa-6(12),13,21-triene-1,23-dione.
- Canadian Science Publishing. Mass Spectra of β-Keto Esters.
- ResearchG
- TCI Chemicals.
- Advanced Biochemicals.
- ACS Publications. Studies in Mass Spectroscopy. III.1 Mass Spectra of β-Keto Esters.
- Organic Chemistry Portal.
- TCI Chemicals.
- BLDpharm.
- Reaction Chemistry & Engineering (RSC Publishing). Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant.
- Master Organic Chemistry.
- Organic Chemistry Portal.
- PubChem.
- ResearchGate.
- YouTube. 21.
- PubChem.
- MDPI. 1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic Acid.
- Google Patents. US6548710B2 - Process for preparing 1-indanones.
- Sigma-Aldrich.
- ChemBK. 1-methyl-2,3-dihydro-1H-indene-1-carboxylic acid.
Sources
- 1. chemshuttle.com [chemshuttle.com]
- 2. Methyl 1-Oxo-2,3-dihydro-1H-indene-2-carboxylate | 22955-77-7 | TCI EUROPE N.V. [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | 22955-77-7 [chemicalbook.com]
- 6. Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | C11H10O3 | CID 312866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. 2,3-dihydro-2-methyl-1-oxo-1H-indene-2-carboxylic acid methyl ester synthesis - chemicalbook [chemicalbook.com]
- 10. Decarboxylation [organic-chemistry.org]
- 11. Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 12. Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | 22955-77-7 [sigmaaldrich.com]
- 13. methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate | C11H10O3 | CID 10375253 - PubChem [pubchem.ncbi.nlm.nih.gov]
